Urolithin D

説明

特性

IUPAC Name |

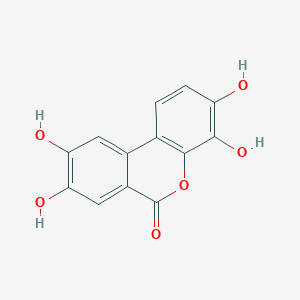

3,4,8,9-tetrahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDQSKPNPRYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156886 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131086-98-1 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urolithin D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Urolithin D: A Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolithin D is a key intermediate in the microbial metabolism of ellagitannins and ellagic acid, compounds abundant in various fruits and nuts. As a member of the urolithin family, it has garnered significant interest for its potential health benefits, primarily attributed to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailing its biosynthesis, experimental protocols for its study, and its interaction with cellular signaling pathways. All quantitative data are summarized for comparative analysis, and logical and experimental workflows are visualized to facilitate a deeper understanding of this promising bioactive compound.

Discovery and Natural Origin

Urolithins, including this compound, were first identified as metabolites produced by gut microbiota from the dietary polyphenols, ellagitannins and ellagic acid. These precursors are not readily absorbed by the body in their native form. Instead, they undergo extensive transformation by specific bacteria in the colon.

Natural Sources of Precursors:

The primary dietary sources of ellagitannins and ellagic acid, the precursors to this compound, include:

-

Pomegranates (Punica granatum)

-

Berries: Raspberries, strawberries, blackberries, and cloudberries

-

Nuts: Walnuts and pecans

-

Oak-aged wines and spirits

The production of this compound and other urolithins is highly dependent on an individual's gut microbiome composition, leading to different "metabotypes" that influence the bioavailability and potential health effects of consuming ellagitannin-rich foods.

Biosynthesis of this compound

This compound is a tetrahydroxy-urolithin, an intermediate in the multi-step conversion of ellagic acid to more simplified urolithins like Urolithin A and B. The biosynthetic pathway is a series of dehydroxylation reactions carried out by gut bacteria.

The transformation begins with the hydrolysis of ellagitannins to ellagic acid in the gut. Subsequently, one of the lactone rings of ellagic acid is opened, followed by decarboxylation and a series of dehydroxylations. This compound is a key intermediate in this pathway. Specific gut bacteria, such as those from the Gordonibacter genus, have been identified as being involved in this metabolic process.

Biosynthesis of Urolithins from Ellagitannins.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays, particularly focusing on its antioxidant capacity.

| Assay Type | Compound | IC50 Value (µM) | Reference |

| Cell-based ROS Assay | This compound | 0.33 | [1] |

| DPPH Radical Scavenging Assay | This compound | ~7.3 | |

| Cell-based ROS Assay | Urolithin C | 0.16 | [1] |

| DPPH Radical Scavenging Assay | Urolithin C | ~11.5 | |

| Cell-based ROS Assay | Urolithin A | 13.6 | [1] |

| DPPH Radical Scavenging Assay | Urolithin A | ~155.6 |

Note: Lower IC50 values indicate higher antioxidant potency.

Experimental Protocols

Isolation and Purification of Urolithins

A general method for the preparative isolation and purification of urolithins from intestinal metabolites involves high-speed counter-current chromatography (HSCCC). While a specific protocol for this compound is not detailed in the literature, the following outlines a general workflow that can be adapted.

Workflow for Urolithin Isolation and Purification.

Protocol Details:

-

Extraction: Fecal samples from subjects consuming a diet rich in ellagitannins are homogenized with a methanol/water solvent system. The mixture is then centrifuged to separate the solid and liquid phases. The supernatant containing the urolithins is collected.

-

Purification by HSCCC: The crude extract is subjected to HSCCC. This technique utilizes a two-phase solvent system to partition and separate compounds based on their differential solubility in the two phases. A suitable solvent system is selected to achieve optimal separation of this compound from other urolithins and metabolites.

-

Fraction Collection and Analysis: Fractions are collected from the HSCCC instrument and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated this compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantification in Biological Samples (UPLC-MS/MS)

A sensitive and reliable method for the quantification of urolithins, including this compound, in biological matrices like urine and plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation:

-

Thaw frozen biological samples (urine or plasma) on ice.

-

To a small volume of the sample (e.g., 200 µL), add a protein precipitation agent like cold acetonitrile (B52724) containing formic acid.

-

Add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex and sonicate the mixture to ensure complete protein precipitation and extraction of the analytes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent (e.g., methanol) and filter before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis:

-

Chromatography: A reverse-phase UPLC column is typically used with a gradient elution of a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

In Vitro Anti-Inflammatory Assay (Macrophage Model)

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Analysis: After a suitable incubation period, collect the cell culture supernatant and/or cell lysates.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: Analyze the expression of genes encoding pro-inflammatory enzymes like iNOS and COX-2 in the cell lysates using quantitative real-time PCR (qRT-PCR).

-

Western Blot Analysis: Analyze the activation of inflammatory signaling pathways (e.g., NF-κB, MAPKs) in the cell lysates by detecting the phosphorylation of key proteins.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS). The DCFH-DA (2',7'-dichlorodihydrofluorescin diacetate) probe is commonly used.

Protocol:

-

Cell Culture and Seeding: Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.

-

Probe Loading: Wash the cells and incubate them with a solution of DCFH-DA, which is cell-permeable and is deacetylated intracellularly to the non-fluorescent DCFH.

-

Treatment: Wash the cells to remove excess probe and then treat them with various concentrations of this compound.

-

Oxidative Stress Induction: Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Fluorescence Measurement: Measure the fluorescence intensity over time. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. The antioxidant activity of this compound is determined by its ability to reduce the rate of DCF formation.

Signaling Pathways

Urolithins, as a class of compounds, have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. While research on this compound is less extensive than for Urolithin A, the available evidence suggests it likely shares similar mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Urolithins have been shown to inhibit this pathway, thereby reducing inflammation.

Inhibition of the NF-κB Pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The three main branches of the MAPK pathway are ERK, JNK, and p38. Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Urolithins have been reported to inhibit the phosphorylation of these MAPK proteins.

Modulation of the MAPK Pathway by this compound.

Conclusion

This compound, a gut microbial metabolite of dietary ellagitannins and ellagic acid, demonstrates significant potential as a bioactive compound. Its discovery has opened new avenues for understanding the health benefits associated with the consumption of certain fruits and nuts. The quantitative data on its antioxidant activity, coupled with its role in modulating key inflammatory signaling pathways like NF-κB and MAPK, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the properties and applications of this compound. Future research should focus on elucidating its specific pharmacokinetic profile and conducting in vivo studies to validate its efficacy in various disease models.

References

Urolithin D: A Technical Guide to its Gut Microbiota-Mediated Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives produced by the human gut microbiota from dietary precursors, ellagitannins (ETs) and ellagic acid (EA). These metabolites are significantly more bioavailable than their parent compounds and are considered key contributors to the health benefits associated with ET-rich foods like pomegranates, berries, and nuts.[1][2][3] Urolithin D (Uro-D), a tetrahydroxy-urolithin, represents a critical intermediate in the sequential metabolic cascade that transforms EA into the more extensively studied dihydroxy-urolithins, such as Urolithin A and B. Understanding the specific microbial species, enzymatic reactions, and quantitative dynamics of Uro-D formation is paramount for elucidating the inter-individual variability in urolithin production, known as metabotypes, and for developing targeted nutritional or therapeutic strategies. This guide provides an in-depth technical overview of the core aspects of this compound metabolism, including the metabolic pathway, key microbial players, quantitative production data, relevant experimental protocols, and associated signaling pathways.

The Metabolic Pathway: From Ellagitannins to this compound and Beyond

The production of urolithins is a multi-step process initiated in the gastrointestinal tract and exclusively mediated by the gut microbiota. The pathway begins with the ingestion of foods rich in ellagitannins and ellagic acid.[1][4]

-

Hydrolysis of Precursors: In the upper gastrointestinal tract, large and poorly absorbed ellagitannins are hydrolyzed to release ellagic acid (EA).[5]

-

Lactone Ring Cleavage & Decarboxylation: The first microbial action on EA involves the cleavage of one of its two lactone rings, followed by decarboxylation. This reaction yields the initial urolithin intermediate, pentahydroxy-urolithin, known as Urolithin M-5.[1][2]

-

Sequential Dehydroxylation to this compound: From Urolithin M-5, a series of dehydroxylation reactions occur. The removal of one hydroxyl group leads to the formation of tetrahydroxy-urolithins. This compound is a key isomer in this group, alongside others like Urolithin M-6 and Urolithin E.[1][2][6]

-

Further Metabolism: this compound is not an end-product. It serves as a substrate for further dehydroxylation by the gut microbiota. Subsequent removal of hydroxyl groups transforms Uro-D into trihydroxy-urolithins (e.g., Urolithin C) and finally into the well-absorbed dihydroxy-urolithins (Urolithin A, Isourolithin A) and monohydroxy-urolithin (Urolithin B).[1][2]

Caption: Metabolic pathway from dietary ellagitannins to urolithins.

Key Microbial Players and Metabotypes

The capacity to metabolize EA into urolithins is not universal and depends entirely on the presence of specific bacteria in an individual's gut, leading to the classification of individuals into "urolithin metabotypes".[1][7]

-

Metabotype A (UM-A): Individuals who primarily produce Urolithin A as the final product.

-

Metabotype B (UM-B): Individuals who produce Isourolithin A and Urolithin B in addition to Urolithin A.[8]

-

Metabotype 0 (UM-0): Individuals who lack the necessary bacteria and cannot produce the final urolithins beyond early intermediates like Urolithin M-5.[8]

The conversion of EA to intermediate urolithins, including this compound, is performed by a select group of bacteria, primarily from the Eggerthellaceae family.[8]

Table 1: Gut Bacteria Involved in Urolithin Metabolism

| Bacterial Species/Genus | Family | Key Metabolic Conversions | Reference |

| Gordonibacter urolithinfaciens | Eggerthellaceae | EA → Uro-M5 → Uro-M6 → Uro-C | [9][10][11] |

| Gordonibacter pamelaeae | Eggerthellaceae | EA → Uro-M5 → Uro-M6 → Uro-C | [10][11] |

| Ellagibacter isourolithinifaciens | Eggerthellaceae | EA → Uro-M5 → Uro-M6 → Uro-C → IsoUro-A | [8][12][13] |

| Enterocloster bolteae | Lachnospiraceae | Uro-C → Uro-A; IsoUro-A → Uro-B | [4][8][14] |

| Enterocloster asparagiformis | Lachnospiraceae | Uro-C → Uro-A | [8][14] |

| Enterocloster citroniae | Lachnospiraceae | Uro-C → Uro-A | [8][14] |

Gordonibacter and Ellagibacter species are crucial for the initial steps of EA conversion into intermediate urolithins, including the tetrahydroxy-urolithins like Uro-D.[8][15] However, these species cannot complete the final dehydroxylation steps to produce Urolithin A or B.[10][11] The involvement of Enterocloster species is required for these later-stage conversions.[8][14]

Quantitative Data on this compound Production

Quantitative analysis of urolithin metabolism is typically performed in anaerobic in vitro fermentation models using human fecal slurries or co-cultures of specific bacterial strains. Data on this compound specifically highlights its role as a transient intermediate.

Table 2: Time-Course Production of Urolithins from Ellagic Acid in an In Vitro Co-Culture Model

| Time (hours) | This compound (μM) | Urolithin M-6 (μM) | Urolithin C (μM) | Urolithin A (μM) |

| 15 | Detected | 3.34 | Peaks | Starts to appear |

| >15 | Decreases | Decreases | Plateau then decreases | Progressively increases |

Data is synthesized from a representative in vitro co-culture study mimicking Metabotype A, where EA was the initial substrate.[8]

As shown, this compound is detected early in the fermentation process (around 15 hours) but its concentration diminishes as it is converted into downstream metabolites like Urolithin C and subsequently Urolithin A.[8] The peak concentration of the final product, Urolithin A, was observed to reach 18.71 μM in this specific co-culture model.[8]

Experimental Protocols

Protocol for In Vitro Anaerobic Fecal Fermentation

This protocol provides a framework for studying the conversion of ellagic acid to urolithins, including Uro-D, by the human gut microbiota.

-

Fecal Sample Collection & Preparation:

-

Collect fresh fecal samples from healthy human donors (screened for no antibiotic use for at least 3 months).

-

Process samples immediately under anaerobic conditions (e.g., in an anaerobic chamber with an 85% N₂, 10% H₂, 5% CO₂ atmosphere).

-

Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine).

-

-

Incubation:

-

Dispense the fecal slurry into anaerobic culture tubes or serum bottles.

-

Spike the cultures with the substrate, typically ellagic acid, at a final concentration of 25-100 μM.

-

Include a vehicle control (e.g., DMSO) without the substrate.

-

Incubate the cultures at 37°C under anaerobic conditions for a time course (e.g., 0, 12, 24, 48, 72 hours).

-

-

Sample Processing for Analysis:

-

At each time point, collect an aliquot of the culture.

-

Stop the metabolic activity by adding a solvent like methanol (B129727) or acetonitrile (B52724) and/or by flash-freezing.

-

Centrifuge the samples (e.g., 10,000 x g for 10 min) to pellet bacterial cells and debris.

-

Collect the supernatant for analysis. Samples can be stored at -80°C.

-

Protocol for UPLC-MS/MS Quantification of Urolithins

This protocol outlines a highly sensitive and selective method for the analysis of this compound and other urolithins.[16][17]

-

Sample Preparation:

-

Thaw the supernatants from the fermentation assay.

-

Perform a sample clean-up/extraction. A simple protein precipitation with acetonitrile (e.g., 1:3 sample-to-solvent ratio) followed by centrifugation is often sufficient. For more complex matrices like plasma or urine, solid-phase extraction (SPE) may be required.

-

Filter the final extract through a 0.22 μm filter before injection.

-

-

Chromatographic Conditions (UPLC):

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Gradient: A linear gradient from ~5% B to ~95% B over several minutes to ensure separation of urolithin isomers.

-

-

Mass Spectrometry Conditions (Tandem Quadrupole MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for urolithins.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each urolithin using authentic standards. For this compound (C₁₃H₈O₆), the precursor ion [M-H]⁻ would be m/z 259.0. Product ions would be determined by collision-induced dissociation (e.g., loss of CO, CO₂).

-

Quantification: Create a calibration curve using certified analytical standards of this compound and other urolithins of interest.

-

Caption: A typical experimental workflow for studying urolithin metabolism.

Signaling Pathways Associated with Urolithins

While research specifically targeting this compound is limited, studies on the broader class of urolithins have identified several key signaling pathways modulated by these metabolites, primarily related to anti-inflammatory and antioxidant effects. It is plausible that Uro-D, as a direct precursor, contributes to the cellular effects observed with its downstream metabolites.

-

NF-κB Pathway: Urolithins A and B have been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] This inhibition prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]

-

MAPK Pathways: Urolithins can also modulate mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38, which are involved in cellular responses to stress and inflammation.[2][19]

-

Antioxidant Response: Urolithins are linked to improved mitochondrial function and the activation of antioxidant pathways, such as the Nrf2/ARE pathway, which helps protect cells from oxidative stress.[20]

-

Vitamin D Receptor (VDR) Signaling: Interestingly, Urolithin A has been found to enhance VDR signaling, potentiating the effects of vitamin D in regulating gene expression.[21][22]

Caption: Inhibition of the NF-κB inflammatory pathway by urolithins.

Conclusion

This compound is a pivotal, albeit transient, metabolite in the complex microbial conversion of dietary ellagitannins and ellagic acid. Its formation is dependent on a specific consortium of gut bacteria, primarily from the Eggerthellaceae family, and its presence marks a key step towards the production of the more bioactive and systemically available urolithins A and B. For researchers in nutrition, microbiology, and drug development, a thorough understanding of the factors governing Uro-D production and turnover is essential. Future research focusing on the specific enzymes responsible for each dehydroxylation step and the precise ecological interactions between urolithin-producing bacteria will be critical for harnessing the therapeutic potential of these diet-derived metabolites.

References

- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. layerorigin.com [layerorigin.com]

- 5. wjgnet.com [wjgnet.com]

- 6. layerorigin.com [layerorigin.com]

- 7. ddtjournal.com [ddtjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gordonibacter urolithinfaciens sp. nov., a urolithin-producing bacterium isolated from the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walnuts.org [walnuts.org]

- 17. researchgate.net [researchgate.net]

- 18. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]

- 19. mdpi.com [mdpi.com]

- 20. Urolithin as a Metabolite of Ellagitannins and Ellagic Acid from Fruits and Nuts Produced by the Gut Microbiota: Its Role on Non-Communicable Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. asu.elsevierpure.com [asu.elsevierpure.com]

- 22. researchgate.net [researchgate.net]

Urolithin D chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D is a metabolite produced by the gut microbiota from ellagic acid and ellagitannins, which are found in various fruits and nuts like pomegranates, berries, and walnuts.[1] As a member of the urolithin family, this compound has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides an in-depth overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound, systematically named 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, is a polycyclic aromatic compound. Its structure is characterized by a dibenzo-α-pyrone core with four hydroxyl groups, which contribute to its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one |

| Synonyms | 3,4,8,9-Tetrahydroxyurolithin, Uro-D |

| CAS Number | 131086-98-1 |

| Molecular Formula | C₁₃H₈O₆ |

| SMILES | c1cc(c(c2c1c3cc(c(cc3c(=O)o2)O)O)O)O |

| InChI | InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H |

| InChIKey | NEZDQSKPNPRYAW-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 260.20 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | >260°C (decomposes) | |

| Solubility | Soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, making it a compound of interest for further investigation in drug development.

Antioxidant Activity

This compound is recognized as a potent antioxidant.[2] This activity is attributed to its ability to scavenge free radicals, which can help mitigate oxidative stress within cells.[2] The antioxidant potential of urolithins, including this compound, is a key area of research for their health benefits.[3][4]

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially reducing the symptoms associated with inflammatory conditions. The anti-inflammatory actions of urolithins are a significant aspect of their therapeutic potential.[5][6]

Anticancer Potential

This compound has demonstrated inhibitory effects on certain cancer cells in laboratory settings. Research indicates that urolithins can modulate various pathways involved in cancer progression, such as cell cycle arrest and apoptosis.[7][8] Specifically, this compound has been shown to inhibit CYP1B1 activity in prostate cancer cells, an enzyme implicated in cancer development.[1]

EphA2 Receptor Antagonism

This compound acts as a competitive and reversible antagonist of the EphA2 receptor.[2][9] It selectively inhibits the binding of ephrin-A1 to EphA2, with an IC₅₀ of 0.9 μM.[2][10] This inhibition blocks the ephrin-A1-induced phosphorylation of EphA2 in a dose-dependent manner, with an IC₅₀ of 0.7 μM in PC3 prostate cancer cells.[2][11]

Metabolic Regulation

This compound plays a role in metabolic regulation by suppressing triglyceride accumulation and promoting fatty acid oxidation.[2][12] This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][12]

Signaling Pathways

AMPK Signaling Pathway

This compound activates the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[2][12] Activation of AMPK by this compound leads to a decrease in triglyceride accumulation and an increase in fatty acid oxidation in both adipocytes and hepatocytes.[12][13]

EphA2 Receptor Signaling Pathway

This compound selectively inhibits the EphA2 receptor, a member of the Eph receptor tyrosine kinase family. By acting as a competitive antagonist, this compound prevents the binding of its ligand, ephrin-A1, thereby blocking downstream signaling events such as receptor phosphorylation.[9][11]

Experimental Protocols

Inhibition of EphA2-ephrin-A1 Binding Assay (ELISA-based)

This protocol is a general representation of an ELISA-based binding assay to screen for inhibitors of protein-protein interactions.

-

Plate Coating: Coat a 96-well microplate with recombinant human EphA2-Fc chimera protein overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Compound Incubation: Add various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in assay buffer) to the wells. Include a vehicle control (solvent only).

-

Ligand Addition: Add biotinylated ephrin-A1-Fc to the wells and incubate for 2 hours at room temperature to allow for competitive binding.

-

Washing: Repeat the washing step.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The decrease in absorbance in the presence of this compound indicates inhibition of binding.

Inhibition of EphA2 Phosphorylation Assay (Western Blot)

This protocol describes a typical Western blot analysis to assess the phosphorylation status of a receptor.

-

Cell Culture: Culture prostate cancer cells (e.g., PC3) to 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 40 minutes).[2]

-

Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc for a short period (e.g., 15-30 minutes) to induce EphA2 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated EphA2 (p-EphA2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the p-EphA2 signal to the total EphA2 or a loading control (e.g., β-actin) to determine the extent of phosphorylation inhibition.

Triglyceride Accumulation Assay (Oil Red O Staining)

This protocol outlines the staining of intracellular lipid droplets to quantify triglyceride accumulation.

-

Cell Culture and Differentiation: Culture human adipogenic stem cells and induce differentiation into adipocytes in the presence of various concentrations of this compound (e.g., 30 μM) for a specified period (e.g., 1-10 days).[2][12]

-

Fixation: Wash the differentiated adipocytes with PBS and fix them with 10% formalin for at least 1 hour.

-

Washing: Wash the cells with water.

-

Oil Red O Staining:

-

Prepare a working solution of Oil Red O stain.

-

Incubate the fixed cells with the Oil Red O working solution for 10-15 minutes at room temperature.

-

-

Washing: Wash the cells with water until the water runs clear.

-

Imaging: Visualize the stained lipid droplets under a microscope and capture images.

-

Quantification:

-

To quantify the accumulated triglycerides, elute the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a spectrophotometer. A decrease in absorbance indicates reduced triglyceride accumulation.

-

Antioxidant Capacity Assays (DPPH and ABTS)

These are common in vitro assays to evaluate the free radical scavenging activity of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay [14][15]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to the DPPH solution. Include a control (DPPH solution with solvent) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates radical scavenging.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [14][15]

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to the ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at approximately 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity. A decrease in absorbance indicates radical scavenging.

Conclusion

This compound, a gut microbial metabolite of ellagitannins, demonstrates a compelling profile of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action, particularly the inhibition of the EphA2 receptor and activation of the AMPK signaling pathway, position it as a promising candidate for further research and development in the fields of oncology and metabolic diseases. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted therapeutic potential of this compound.

References

- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of urolithin derivatives and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The ellagitannin colonic metabolite this compound selectively inhibits EphA2 phosphorylation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urolithin A, C, and D, but not iso-urolithin A and urolithin B, attenuate triglyceride accumulation in human cultures of adipocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Urolithin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin D, a metabolite produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts, has emerged as a molecule of significant interest in biomedical research. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, and delves into its core biological activities. Detailed experimental protocols for assessing its key functions and diagrams of the signaling pathways it modulates are provided to facilitate further investigation into its therapeutic potential.

Physicochemical Properties

This compound is chemically known as 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 131086-98-1 | [1][2] |

| Molecular Formula | C₁₃H₈O₆ | [1][3][4] |

| Molecular Weight | 260.20 g/mol | [1][2][5] |

| Appearance | Solid | [1] |

| Synonyms | 3,4,8,9-Tetrahydroxybenzo[c]chromen-6-one | [1][2] |

Core Biological Activities and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily acting as an antagonist of the Ephrin type-A receptor 2 (EphA2), an activator of the AMP-activated protein kinase (AMPK) signaling pathway, a potent antioxidant, and an anti-inflammatory agent.

EphA2 Receptor Antagonism

This compound has been identified as a competitive and reversible antagonist of the EphA2 receptor.[5] It selectively inhibits the binding of ephrin-A1 to EphA2, thereby modulating downstream signaling cascades involved in cellular processes such as adhesion, migration, and proliferation.

Caption: this compound competitively inhibits ephrin-A1 binding to the EphA2 receptor.

AMPK Pathway Activation

This compound activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[5] This activation leads to a cascade of events that promote catabolic processes, such as fatty acid oxidation, while inhibiting anabolic processes like lipid synthesis.

Caption: this compound activates AMPK, leading to increased fatty acid oxidation and reduced lipid synthesis.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals. This activity is crucial in protecting cells from oxidative stress-induced damage.

Caption: Experimental workflow to evaluate the free radical scavenging activity of this compound.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties through the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory mediators.

Caption: this compound inhibits NF-κB and MAPK pathways to reduce inflammation.

Detailed Experimental Protocols

EphA2-ephrin-A1 Binding Inhibition Assay (ELISA-based)

This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of this compound on the interaction between EphA2 and its ligand, ephrin-A1.

Materials:

-

Recombinant human EphA2-Fc chimera

-

Recombinant human ephrin-A1-Fc chimera

-

This compound

-

96-well high-binding ELISA plates

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Tween-20 (for PBST)

-

HRP-conjugated anti-human IgG (Fc specific) antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with 100 µL of 2 µg/mL recombinant human EphA2-Fc in PBS. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of PBST (PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding 200 µL/well of 1% BSA in PBS. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Inhibition Reaction:

-

Prepare serial dilutions of this compound in assay buffer (e.g., 1% BSA in PBS).

-

In a separate plate or tubes, pre-incubate 50 µL of 0.5 µg/mL ephrin-A1-Fc with 50 µL of the this compound dilutions for 1 hour at room temperature.

-

Transfer 100 µL of the pre-incubated mixture to the EphA2-coated plate. Include controls with ephrin-A1-Fc and assay buffer alone (no inhibitor).

-

Incubate for 2 hours at room temperature.

-

-

Washing: Repeat the washing step as in step 2.

-

Detection: Add 100 µL/well of HRP-conjugated anti-human IgG antibody diluted in assay buffer (typically 1:1000 to 1:5000). Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 2, but perform five washes.

-

Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL/well of stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

Western Blot for Phosphorylated AMPK (p-AMPK)

This protocol details the detection of phosphorylated (activated) AMPK in cell lysates treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-AMPK (Thr172) and rabbit anti-total AMPK

-

HRP-conjugated anti-rabbit secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a vehicle control.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Mix with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK as a loading control.

-

Data Analysis: Quantify the band intensities and express the level of p-AMPK relative to total AMPK.

DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample and Control Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions. Prepare similar dilutions for ascorbic acid.

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of each dilution of this compound or ascorbic acid to respective wells.

-

Add 100 µL of methanol to a well as a blank.

-

Add 100 µL of the DPPH solution to all wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value for this compound.

-

Conclusion

This compound is a promising natural metabolite with multifaceted biological activities relevant to drug discovery and development. Its ability to target key signaling pathways such as EphA2 and AMPK, coupled with its antioxidant and anti-inflammatory properties, underscores its potential in various therapeutic areas. The technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action and therapeutic applications of this compound.

References

Urolithin D: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin D, a gut microbial metabolite of ellagitannins found in pomegranates, berries, and nuts, is emerging as a bioactive compound with significant therapeutic potential. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its molecular targets and effects on key signaling pathways. We consolidate available quantitative data, detail relevant experimental methodologies, and present visual representations of its modes of action to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, primarily involving antioxidant activity, selective inhibition of the EphA2 receptor, and modulation of metabolic pathways.

Antioxidant Properties

This compound is a potent antioxidant, directly scavenging free radicals and potentially influencing cellular oxidative stress responses. The antioxidant capacity of urolithins is generally correlated with the number of hydroxyl groups in their structure, with tetrahydroxy urolithins like this compound demonstrating significant activity.[1]

Inhibition of EphA2 Receptor Phosphorylation

A key and highly specific mechanism of action for this compound is its role as a competitive and reversible antagonist of the EphA2 receptor.[2] It selectively inhibits the binding of ephrin-A1 to EphA2, thereby blocking EphA2 phosphorylation.[2][3] This targeted inhibition is noteworthy as it occurs without inducing cytotoxicity or having anti-proliferative effects in certain prostate cancer cells.[2]

Modulation of Metabolic Pathways

This compound has been shown to influence lipid metabolism. It can attenuate the accumulation of triglycerides in both human adipocytes and hepatocytes.[4] This effect is associated with an increase in fatty acid oxidation and the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

| Activity | Assay | Cell Line/System | IC₅₀ / Effective Concentration | Reference(s) |

| Antioxidant Activity | DPPH Radical Scavenging | Chemical Assay | ~7.3 µM | [1] |

| EphA2 Inhibition | EphA2-ephrin-A1 Binding Inhibition | ELISA | 0.9 µM | [3] |

| Ephrin-A1-Fc-induced EphA2 Phosphorylation | PC3 cells | 0.7 µM | [3] | |

| Metabolic Regulation | Triglyceride Accumulation Attenuation | Human Adipocytes & Hepatoma Huh7 cells | 30 µM | [4][5] |

| Fatty Acid Oxidation Increase | Human Adipocytes & Hepatoma Huh7 cells | 30 µM | [4][5] | |

| AMPK Phosphorylation Promotion | Primary Human Adipocytes | 30 µM | [4] | |

| Antiproliferative Activity | Cell Proliferation Inhibition | HT-29 cells | 316–378 µM (as part of a urolithin mix) |

Note: Specific IC₅₀ values for the antiproliferative effects, cell cycle arrest, and apoptosis induction solely by this compound are not extensively documented in the reviewed literature. The provided antiproliferative value is for a mixture of urolithins.

Signaling Pathways

This compound's mechanisms of action involve the modulation of several key signaling pathways.

EphA2 Signaling Pathway

This compound directly interferes with the EphA2 signaling pathway by blocking the ligand-receptor interaction, which is crucial for its potential anticancer effects, particularly in prostate cancer.

Figure 1: this compound inhibits the EphA2 signaling pathway by preventing ligand binding.

AMPK Signaling Pathway

By promoting the phosphorylation of AMPK, this compound activates a key metabolic checkpoint that enhances catabolic processes like fatty acid oxidation and inhibits anabolic processes like triglyceride synthesis.

Figure 2: this compound activates the AMPK pathway, leading to metabolic shifts.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the mechanism of action of this compound.

EphA2 Phosphorylation Assay (ELISA-based)

This assay quantifies the level of phosphorylated EphA2 in cell lysates.

-

Cell Culture and Treatment: Plate cells (e.g., PC3) and grow to desired confluency. Treat with various concentrations of this compound for a specified time, alongside a positive control (e.g., ephrin-A1-Fc) and a vehicle control.

-

Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

ELISA Procedure:

-

Coat a microplate with a capture antibody specific for EphA2.

-

Add cell lysates to the wells and incubate to allow EphA2 to bind.

-

Wash the wells to remove unbound material.

-

Add a detection antibody that specifically recognizes the phosphorylated form of EphA2 (e.g., anti-phospho-tyrosine antibody) conjugated to an enzyme (e.g., HRP).

-

Wash the wells again.

-

Add a substrate that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent).

-

Measure the signal using a plate reader.

-

-

Data Analysis: Normalize the phosphorylation signal to the total amount of EphA2 protein or to cell number.[1][2][6]

Figure 3: Workflow for an ELISA-based EphA2 phosphorylation assay.

Antioxidant Capacity Assay (DPPH)

This spectrophotometric assay measures the radical scavenging activity of a compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound.

-

Assay Procedure:

-

Add the this compound solutions to the wells of a microplate.

-

Add the DPPH solution to each well.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at ~517 nm.

-

-

Calculation: The percentage of DPPH scavenging is calculated relative to a control without the antioxidant. The IC₅₀ value is the concentration of this compound required to scavenge 50% of the DPPH radicals.[1][7]

Cell Viability Assay (MTT)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to formazan (B1609692).

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[8][9][10][11]

Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation in live cells, often using a Seahorse XF Analyzer.

-

Cell Preparation: Seed cells in a Seahorse XF cell culture microplate.

-

Assay Medium: Replace the culture medium with a substrate-limited medium, then switch to an FAO assay medium containing a fatty acid substrate (e.g., palmitate conjugated to BSA) and L-carnitine.

-

Seahorse XF Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. Sequential injections of compounds that modulate FAO are used:

-

Etomoxir (B15894): An inhibitor of carnitine palmitoyltransferase 1 (CPT1), which blocks the import of long-chain fatty acids into the mitochondria. The decrease in OCR after etomoxir injection represents the rate of FAO.

-

FCCP: An uncoupling agent that stimulates maximal respiration.

-

-

Data Analysis: The rate of FAO is calculated from the change in OCR after the addition of etomoxir.[12][13][14][15][16]

Western Blot Analysis for Phosphorylated Proteins (e.g., p-AMPK)

This technique is used to detect and quantify the level of specific phosphorylated proteins in cell lysates.

-

Protein Extraction: Lyse treated and control cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding (e.g., with BSA or non-fat milk).

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AMPK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total protein) and to the total amount of the protein of interest.[17][18][19]

Conclusion and Future Directions

This compound demonstrates a compelling and diverse mechanism of action, with a particularly strong and specific inhibitory effect on the EphA2 receptor, potent antioxidant properties, and the ability to modulate key metabolic pathways via AMPK activation. While its effects on cell cycle and apoptosis are suggested, further quantitative dose-response studies are needed to fully elucidate its anticancer potential in these areas. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic promise of this compound in oncology, metabolic disorders, and other areas of human health. Future research should focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. assaybiotechnology.com [assaybiotechnology.com]

- 2. raybiotech.com [raybiotech.com]

- 3. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. protocols.io [protocols.io]

- 11. hpst.cz [hpst.cz]

- 12. abcam.cn [abcam.cn]

- 13. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. agilent.com [agilent.com]

- 16. benchchem.com [benchchem.com]

- 17. cdn-links.lww.com [cdn-links.lww.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Urolithin D: A Comprehensive Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D, a metabolite of ellagitannins produced by the gut microbiota, is emerging as a significant bioactive compound with a range of pharmacological activities. Derived from dietary sources such as pomegranates, berries, and nuts, this compound is the subject of growing interest for its potential therapeutic applications in cancer, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities and functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Biological Activities

This compound exhibits a spectrum of biological effects, primarily centered around anti-cancer, anti-inflammatory, and metabolic regulatory activities.

Anti-Cancer Activity: Inhibition of EphA2 Phosphorylation

A key anti-cancer mechanism of this compound is its selective inhibition of the EphA2 receptor, a tyrosine kinase implicated in cancer progression and metastasis. This compound acts as a competitive and reversible antagonist of EphA receptors, demonstrating selectivity for the EphA subclass over the EphB subclass.[1] It effectively blocks the ephrin-A1-mediated phosphorylation of EphA2 in prostate cancer cells, a critical step in the activation of this oncogenic signaling pathway.[1]

Metabolic Regulation: Attenuation of Triglyceride Accumulation

This compound plays a role in regulating lipid metabolism. Studies have shown that it can significantly attenuate triglyceride accumulation in both human adipocytes and hepatocytes.[2][3][4][5][6][7][8] This effect is, at least in part, mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3][5]

Antioxidant and Anti-inflammatory Properties

This compound possesses notable antioxidant properties, demonstrating the ability to scavenge free radicals.[7] Its anti-inflammatory effects are linked to the modulation of key inflammatory signaling pathways, a characteristic shared with other urolithins that are known to influence NF-κB and Nrf2 pathways.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

| Activity | Assay | Cell Line/System | Parameter | Value | Reference |

| Antioxidant Activity | DCFH-DA Assay | HL-60 cells | IC50 | 0.33 µM | [7] |

| Antiproliferative Activity | Cell Viability Assay | HT-29 cells | IC50 | 316–378 µM | [6] |

| Metabolic Regulation | Triglyceride Accumulation | Human Adipocytes & Hepatocytes | Concentration for significant effect | 30 µM | [2][3][4][5][6][7][8] |

| Enzyme Inhibition | CYP1B1 Activity | - | IC50 | 137 µM |

Signaling Pathways and Mechanisms of Action

EphA2 Signaling Pathway Inhibition

This compound directly interferes with the EphA2 signaling cascade. By binding to the EphA2 receptor, it prevents the interaction with its ligand, ephrin-A1, thereby inhibiting receptor autophosphorylation and the subsequent downstream signaling that promotes cancer cell proliferation and migration.

Caption: this compound inhibits the EphA2 signaling pathway.

AMPK Pathway Activation in Metabolic Regulation

This compound promotes the phosphorylation and activation of AMPK. Activated AMPK, in turn, phosphorylates downstream targets that lead to a decrease in lipogenesis and an increase in fatty acid oxidation, ultimately reducing triglyceride accumulation.

Caption: this compound activates the AMPK pathway to regulate lipid metabolism.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the biological activity of this compound.

Inhibition of EphA2-ephrin-A1 Binding (ELISA)

Objective: To quantify the inhibitory effect of this compound on the binding of ephrin-A1 to the EphA2 receptor.

Methodology:

-

Coating: 96-well microtiter plates are coated with recombinant human EphA2/Fc chimera and incubated overnight.

-

Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Incubation with Inhibitor: this compound at various concentrations is pre-incubated with ephrin-A1-Fc.

-

Binding Reaction: The this compound/ephrin-A1-Fc mixture is added to the coated wells and incubated to allow binding.

-

Detection: Plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-Fc antibody is added to detect bound ephrin-A1-Fc.

-

Signal Development: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with an acid solution.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The percentage of inhibition is calculated relative to a control without this compound.

Adipogenic Differentiation and Triglyceride Accumulation Assay (Oil Red O Staining)

Objective: To visually and quantitatively assess the effect of this compound on lipid accumulation in differentiating adipocytes.

Methodology:

-

Cell Culture and Differentiation: Human adipogenic stem cells are cultured in a differentiation-inducing medium in the presence or absence of this compound (e.g., 30 µM).

-

Fixation: After the differentiation period (e.g., 7-14 days), cells are washed with PBS and fixed with 10% formalin.

-

Staining: Cells are washed and stained with a working solution of Oil Red O for a defined period.

-

Washing: Excess stain is removed by washing with water.

-

Quantification (Optional): The stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at approximately 510 nm.

-

Visualization: Stained lipid droplets are visualized and imaged using a microscope.

Caption: Experimental workflow for adipogenesis and Oil Red O staining.

AMPK Activation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of AMPK.

Methodology:

-

Cell Treatment: Adipocytes or hepatocytes are treated with this compound for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-AMPK to total AMPK is calculated to determine the level of activation.

Cellular Antioxidant Activity (DCFH-DA Assay)

Objective: To measure the ability of this compound to reduce intracellular reactive oxygen species (ROS).

Methodology:

-

Cell Culture: A suitable cell line (e.g., HL-60) is cultured.

-

Loading with DCFH-DA: Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Treatment: Cells are treated with this compound at various concentrations.

-

Induction of Oxidative Stress: An oxidizing agent (e.g., PMA or H2O2) is added to induce ROS production.

-

Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorometer or fluorescence microscope. The reduction in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity.

Conclusion

This compound demonstrates significant potential as a multi-target therapeutic agent. Its ability to selectively inhibit EphA2 phosphorylation presents a promising avenue for anti-cancer drug development, particularly in prostate cancer. Furthermore, its regulatory effects on lipid metabolism via AMPK activation suggest its utility in addressing metabolic disorders. The antioxidant and anti-inflammatory properties of this compound further broaden its therapeutic potential. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this gut-derived metabolite. Future in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic efficacy and safety of this compound.

References

- 1. Flowchart Creation [developer.mantidproject.org]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant effect of flavonoids on DCF production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. toolify.ai [toolify.ai]

- 6. Urolithin A, C, and D, but not iso-urolithin A and urolithin B, attenuate triglyceride accumulation in human cultures of adipocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. medium.com [medium.com]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

Urolithin D as an EphA2 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ephrin (Eph) receptors, the largest family of receptor tyrosine kinases (RTKs), and their corresponding ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in a myriad of physiological and pathological processes.[1] Among these, the EphA2 receptor has emerged as a significant target in oncology due to its frequent overexpression in various cancers and its association with tumor progression, metastasis, and angiogenesis. Urolithin D, a gut microbial metabolite of ellagitannins found in pomegranates, berries, and nuts, has been identified as a selective antagonist of the EphA2 receptor. This technical guide provides an in-depth overview of this compound's interaction with EphA2, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols for its study, and a visualization of the relevant signaling pathways.

This compound: A Competitive and Reversible Antagonist of EphA2

This compound has been characterized as a competitive and reversible antagonist of EphA receptors, demonstrating a notable selectivity for the EphA subclass over the EphB subclass.[2] Its antagonistic activity stems from its ability to inhibit the binding of ephrin-A1 ligand to the EphA2 receptor, thereby blocking the subsequent receptor phosphorylation and downstream signaling cascades.[2] This inhibition of the EphA2-ephrin-A1 protein-protein interaction is a key mechanism behind the potential anti-cancer properties of this compound.[2]

Quantitative Data on this compound and Related Compounds

The inhibitory potency of this compound and its precursor, ellagic acid, as well as the related metabolite Urolithin C, has been quantified in various assays. The following table summarizes the key quantitative data for their interaction with the EphA2 receptor.

| Compound | Assay Type | Target Interaction | IC50 | Ki | Cell Line | Reference |

| This compound | ELISA-binding assay | EphA2-ephrin-A1 binding | 0.9 µM | 312 nM | - | [2] |

| This compound | Cellular Phosphorylation Assay | ephrin-A1-induced EphA2 phosphorylation | 0.7 µM | - | PC3 | [2] |

| Urolithin C | ELISA-binding assay | EphA2-ephrin-A1 binding | >10 µM | - | - | [2] |

| Ellagic Acid | ELISA-binding assay | EphA2-ephrin-A1 binding | 4.4 µM | - | - | [2] |

Experimental Protocols

To facilitate further research into this compound and its effects on EphA2 signaling, this section provides detailed methodologies for key experiments.

Competitive ELISA for EphA2-ephrin-A1 Binding Inhibition

This protocol is designed to quantify the ability of a compound, such as this compound, to inhibit the binding of ephrin-A1 to the EphA2 receptor.

Materials:

-

High-binding 96-well microplate

-

Recombinant human EphA2 protein

-

Recombinant human ephrin-A1-Fc chimera

-

Biotinylated anti-Fc antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

-

This compound and other test compounds

Procedure:

-

Coating: Coat the wells of the microplate with 100 µL of recombinant human EphA2 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C or overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Competitive Binding: Prepare a mixture of a fixed concentration of ephrin-A1-Fc and varying concentrations of this compound (or other test compounds) in blocking buffer. Add 100 µL of this mixture to each well. Incubate for 90 minutes at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody: Add 100 µL of biotinylated anti-Fc antibody, diluted in blocking buffer, to each well and incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP, diluted in blocking buffer, to each well and incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 20-30 minutes at room temperature.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells (ephrin-A1-Fc without any inhibitor).

Western Blot for EphA2 Phosphorylation in PC3 Cells